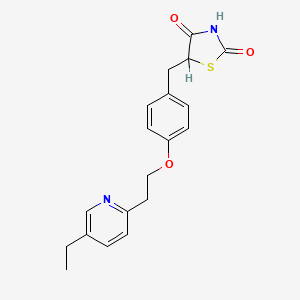

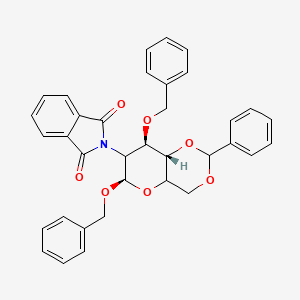

![molecular formula C₁₈¹³C₆H₂₁F₂NO₃ B1140600 (3R,4S)-1-(4-氟苯基)-3-[(3S)-3-(4-氟苯基)-3-羟丙基]-4-(4-羟(1,2,3,4,5,6-13C6)环己-1,3,5-三烯-1-基)氮杂环丁-2-酮 CAS No. 438624-68-1](/img/structure/B1140600.png)

(3R,4S)-1-(4-氟苯基)-3-[(3S)-3-(4-氟苯基)-3-羟丙基]-4-(4-羟(1,2,3,4,5,6-13C6)环己-1,3,5-三烯-1-基)氮杂环丁-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is related to a class of azetidin-2-ones, known for their various biological activities and chemical properties. Azetidin-2-ones, or β-lactams, are core structures in numerous bioactive compounds, including antibiotics and cholesterol absorption inhibitors. The presence of fluorophenyl groups and a hydroxylated cyclohexadienyl moiety in the compound suggests it could have unique physical and chemical properties, as well as biological activity (Rosenblum et al., 1998).

Synthesis Analysis

The synthesis of related azetidin-2-ones involves strategic modifications to enhance activity and stability by blocking potential sites of detrimental metabolic oxidation. For instance, the design of SCH 58235, a potent cholesterol absorption inhibitor, involved the consideration of putative metabolite structures to enhance efficacy and reduce metabolic liabilities (Rosenblum et al., 1998). Similar synthetic strategies might be employed for the compound , focusing on optimizing the placement of fluorine atoms and hydroxyl groups.

Molecular Structure Analysis

The structural analysis of azetidin-2-ones reveals that substituents like hydroxyl, fluoro, and methoxy groups significantly affect the IR absorption and NMR frequencies, particularly the carbonyl group's frequencies. These effects are crucial for understanding the compound's reactivity and interactions (Singh & Pheko, 2008).

Chemical Reactions and Properties

Azetidin-2-ones are known for their involvement in various chemical reactions, serving as intermediates in synthesizing more complex molecules. Their reactivity can be tailored by the introduction of functional groups, as seen in the synthesis of trifluoromethyl-containing compounds from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, highlighting the versatility of azetidin-2-ones in chemical synthesis (Dao Thi Hang et al., 2018).

科学研究应用

胆固醇吸收抑制:该化合物也称为依泽替米贝,因其对肠道胆固醇吸收的有效而选择性的抑制作用而闻名。正如在涉及仓鼠和猴子的研究中所证明的那样,这一作用导致各种高胆固醇血症模型中的血浆胆固醇水平降低 (van Heek 等人,2001)。

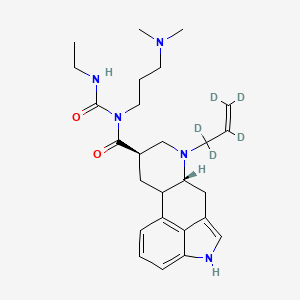

代谢途径和生物转化:研究已经确定了负责依泽替米贝葡萄糖醛酸化的关键酶,如 UGT1A1、UGT1A3 和 UGT2B15,它们在其在人体内的代谢过程中发挥着重要作用 (Ghosal 等人,2004)。

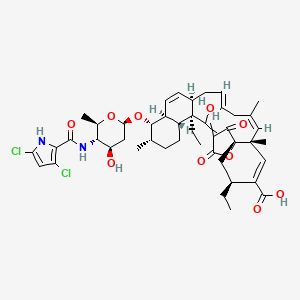

药理特性:其晶体结构和物理化学性质已被广泛研究,加深了对其作为药物的相互作用和功效的理解 (Brüning 等人,2010)。

合成和结构转化:研究已经通过微生物还原和真菌生物转化等各种过程探索了依泽替米贝的合成和结构转化,这对于其制造和理解其衍生物非常重要 (Kyslíková 等人,2010); (Pervaiz 等人,2014)。

属性

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-OGKRFXRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963132 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe 13C6 | |

CAS RN |

438624-68-1 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)